molecular formula C13H11ClN2 B11090539 2-Chlorobenzaldehyde phenylhydrazone CAS No. 34158-76-4

2-Chlorobenzaldehyde phenylhydrazone

Cat. No.: B11090539
CAS No.: 34158-76-4
M. Wt: 230.69 g/mol
InChI Key: OZQVYOMIDPTAFG-XNTDXEJSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorobenzaldehyde phenylhydrazone can be synthesized through the reaction of 2-chlorobenzaldehyde with phenylhydrazine. The reaction typically involves mixing equimolar amounts of 2-chlorobenzaldehyde and phenylhydrazine in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced reactor technologies, such as hydrolytic reactors with three-bladed back-curved impellers, can improve the dispersion characteristics and mass transfer during the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzaldehyde phenylhydrazone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products

The major products formed from these reactions include oximes, amines, and substituted phenylhydrazones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chlorobenzaldehyde phenylhydrazone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-chlorobenzaldehyde phenylhydrazone involves the formation of an aminomethanol intermediate, followed by dehydration to form the final product. The reaction is typically catalyzed by hydronium ions and may involve general acid catalysis by carboxylic acids . The molecular targets and pathways involved in its action depend on the specific application and reaction conditions.

Properties

CAS No.

34158-76-4

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]aniline

InChI

InChI=1S/C13H11ClN2/c14-13-9-5-4-6-11(13)10-15-16-12-7-2-1-3-8-12/h1-10,16H/b15-10+

InChI Key

OZQVYOMIDPTAFG-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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